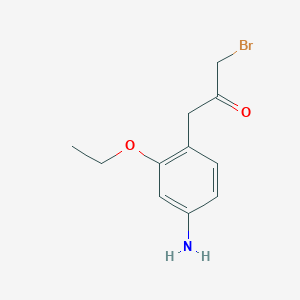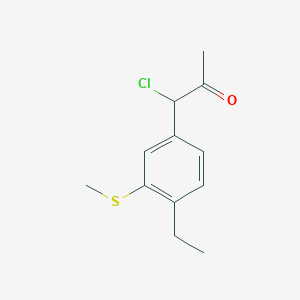
ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the Boc protecting group and the vinyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce ethyl (1S,2R)-1-amino-2-ethyl-cyclopropanecarboxylate.
Scientific Research Applications
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the amino group, which can then participate in various biochemical reactions. The vinyl group can also undergo further functionalization, allowing for the creation of diverse derivatives with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,2R)-1-amino-2-vinyl-cyclopropanecarboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-ethyl-cyclopropanecarboxylate: Contains an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate is unique due to the presence of both the Boc protecting group and the vinyl group, which provide distinct reactivity patterns and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl (1S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9?,13-/m0/s1 |
InChI Key |
MUWAMLYKLZSGPE-NCWAPJAISA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC1C=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


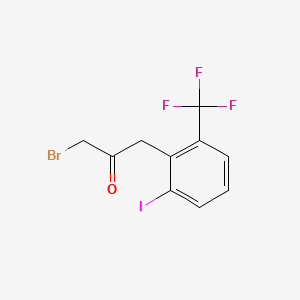
![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
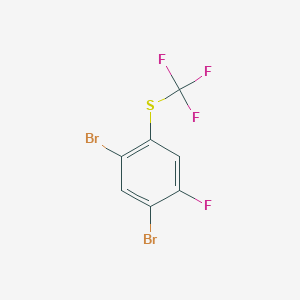
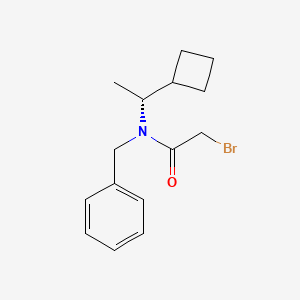
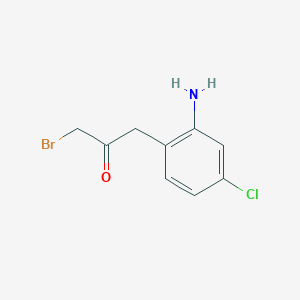
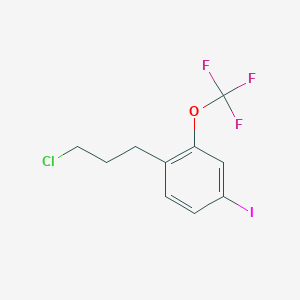
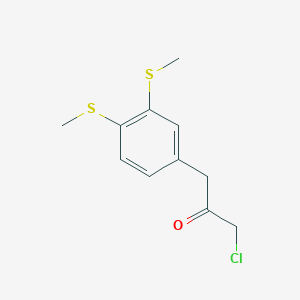
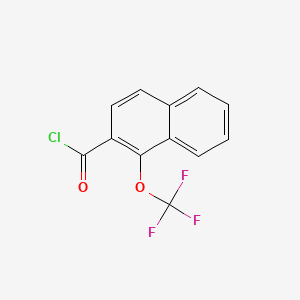
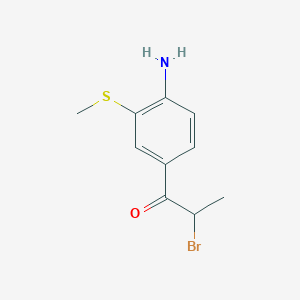
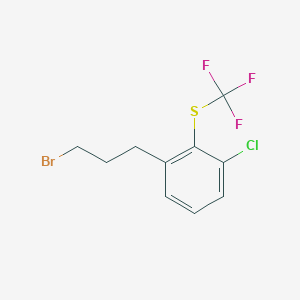
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
